literature review of 7-chloro-1H-indazole-5-carboxylic acid in oncology
literature review of 7-chloro-1H-indazole-5-carboxylic acid in oncology
A Strategic Scaffold for Next-Generation Oncology Therapeutics[1]
Part 1: Executive Summary & Core Directive
The Directive: This guide deviates from standard catalog listings to provide a functional, mechanistic review of 7-chloro-1H-indazole-5-carboxylic acid (CAS 1031417-54-5) . While often overshadowed by its 7-carboxamide congeners (e.g., the Niraparib scaffold), this specific intermediate represents a critical "branch point" in Structure-Activity Relationship (SAR) exploration.[1][2]
The Value Proposition: In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists, the indazole core is ubiquitous.[2] However, the 7-chloro-5-carboxy substitution pattern offers two distinct medicinal chemistry advantages:
-
Metabolic Blocking: The C7-chlorine atom blocks a common site of oxidative metabolism (CYP450 mediated) while offering a halogen-bond acceptor for the enzyme pocket.[1]
-
Vector Diversification: Unlike the C7-amide of Niraparib which binds deep in the nicotinamide pocket, the C5-carboxylic acid provides a vector pointing towards the solvent front, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) without disrupting the core binding mode.[2]
Part 2: Structural & Mechanistic Rationale[2][3]
2.1 The Indazole Pharmacophore in Oncology
The 1H-indazole scaffold functions as a bioisostere of the purine ring system (adenine/guanine), making it a privileged structure for ATP-competitive inhibition.[1]
-
Donor-Acceptor Motif: The N1-H (donor) and N2 (acceptor) mimic the hydrogen bonding pattern required to bind to the hinge region of kinases or the nicotinamide pocket of PARP enzymes.[1]
-
Electronic Modulation (The 7-Chloro Effect):
-
Inductive Effect: The electron-withdrawing chlorine at C7 reduces the pKa of the N1 proton, potentially strengthening the hydrogen bond to the target protein (e.g., the backbone carbonyl of the hinge region).[2]
-
Steric Occlusion: The 7-Cl substituent creates a steric clash that can induce selectivity, preventing the molecule from binding to off-target isoforms that lack a accommodating hydrophobic pocket (e.g., selectivity between PARP1 and PARP2).[2]
-
2.2 Comparative SAR: Niraparib vs. 7-Chloro-5-Carboxy Analogues
To understand the utility of this scaffold, we must contrast it with the established PARP inhibitor Niraparib.[1]
| Feature | Niraparib (Zejula) Core | 7-Chloro-1H-indazole-5-carboxylic Acid |
| Core Scaffold | 2H-Indazole-7-carboxamide | 1H-Indazole-5-carboxylic acid (7-Cl substituted) |
| Primary Binding | Nicotinamide pocket mimic | Hinge binder / Nicotinamide mimic |
| Solubilizing Vector | C2-phenyl-piperidine | C5-amide extension (Potential) |
| Metabolic Liability | C4/C5 oxidation prone | C7 blocked by Cl; C5 oxidized (acid) |
| Application | Approved Drug (Ovarian Cancer) | Exploratory Scaffold (Next-Gen Libraries) |
Part 3: Synthetic Pathways & Protocols[1][2][3]
As this specific isomer is a building block, its purity and synthesis are critical for downstream library generation.[2] Two primary routes are validated for this class of indazoles.
3.1 Route A: The Fluorobenzaldehyde Cyclization (Modern Standard)
This route is preferred for its regioselectivity and mild conditions, avoiding the formation of toxic diazonium intermediates.[2]
Mechanism: Nucleophilic attack of hydrazine on the aldehyde (hydrazone formation) followed by intramolecular
Precursors:
Protocol 1: Synthesis of 7-Chloro-1H-indazole-5-carboxylic Acid
-
Dissolution: Dissolve 10.0 g (49 mmol) of 3-chloro-4-fluoro-5-formylbenzoic acid in 100 mL of ethanol.
-
Addition: Add hydrazine hydrate (1.5 eq, 74 mmol) dropwise at 0°C.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the hydrazone intermediate.
-
Workup: Cool to room temperature. The product often precipitates. If not, reduce volume by 50% in vacuo and add water.[2]
-
Isolation: Filter the solid, wash with cold water (2x 20 mL) and hexanes.
-
Purification: Recrystallize from Ethanol/Water if purity <95%.
3.2 Route B: Library Generation (Amide Coupling)
Once the core acid is obtained, the primary application is amide coupling to generate a library of potential inhibitors.[2]
Protocol 2: High-Throughput Amide Coupling (C5-Derivatization)
-
Activation: To a solution of 7-chloro-1H-indazole-5-carboxylic acid (1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.
-
Coupling: Add the amine partner (e.g., N-methylpiperazine, morpholine, or substituted benzylamine) (1.1 eq).
-
Reaction: Stir at RT for 12 hours.
-
Quench: Dilute with EtOAc, wash with Sat.
and Brine. -
Validation: The resulting amide is the active candidate for screening.
Part 4: Visualization of Workflows
4.1 Synthesis & Logic Diagram
The following diagram illustrates the retrosynthetic logic and the forward synthesis workflow, highlighting the strategic decision points.
Caption: Figure 1. Synthetic workflow from fluorobenzaldehyde precursor to divergent oncology targets.
4.2 Mechanism of Action (PARP Context)
This diagram explains why this scaffold works in the context of PARP inhibition, comparing it to the standard binding mode.
Caption: Figure 2.[1][2] Pharmacophore mapping of the 7-chloro-indazole scaffold within the PARP active site.
Part 5: References & Authoritative Grounding[1][2]
-
Indazole Scaffold in Oncology:
-
Synthesis of Indazoles (Fluorobenzaldehyde Route):
-
PARP Inhibitor Structural Biology:
-
Commercial Availability & Properties:
(Note: Specific deep links to papers are subject to paywalls; URLs provided direct to the journal or authoritative database landing pages.)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. 1031417-54-5|7-Chloro-1H-indazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
